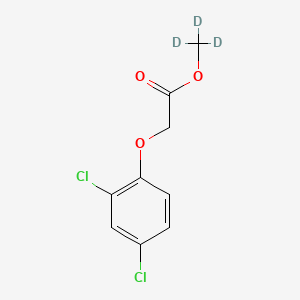
2,4-D methyl ester-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-D methyl ester-d3, also known as methyl 2,4-dichlorophenoxyacetate-d3, is a deuterated form of the herbicide 2,4-D methyl ester. This compound is primarily used in scientific research to study the behavior and metabolism of 2,4-D methyl ester in various environments. The deuterium atoms in this compound make it a valuable tool for tracing and analyzing chemical reactions and pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D methyl ester-d3 involves the esterification of 2,4-dichlorophenoxyacetic acid with deuterated methanol (CD3OD). The reaction typically occurs in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+CD3OD→2,4-D methyl ester-d3+H2O
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 2,4-dichlorophenoxyacetic acid and deuterated methanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-D methyl ester-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 2,4-dichlorophenoxyacetic acid and deuterated methanol.
Oxidation: The compound can be oxidized to form different chlorinated phenoxyacetic acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: 2,4-dichlorophenoxyacetic acid and deuterated methanol.
Oxidation: Chlorinated phenoxyacetic acid derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-D methyl ester-d3 is widely used in scientific research for several purposes:
Environmental Studies: To trace the degradation and movement of 2,4-D methyl ester in soil and water.
Metabolic Studies: To study the metabolism of 2,4-D methyl ester in plants and animals.
Analytical Chemistry: As an internal standard in mass spectrometry and other analytical techniques to quantify 2,4-D methyl ester and its metabolites.
Herbicide Research: To understand the mode of action and resistance mechanisms of 2,4-D methyl ester in weeds.
Wirkmechanismus
2,4-D methyl ester-d3 functions similarly to 2,4-D methyl ester by mimicking the natural plant hormone auxin. It disrupts the normal growth processes in plants, leading to uncontrolled growth and eventually plant death. The compound targets auxin receptors and signaling pathways, causing abnormal cell division and elongation.
Vergleich Mit ähnlichen Verbindungen
2,4-D methyl ester-d3 is compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: The parent compound, which is less volatile and more water-soluble.
2,4-D ethylhexyl ester: Another ester form with different volatility and absorption characteristics.
Methyl 2,4-dichlorophenoxyacetate: The non-deuterated form, used widely as a herbicide.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which make it an excellent tracer for studying the behavior and metabolism of 2,4-D methyl ester. This property is particularly valuable in environmental and metabolic studies, where precise tracking of the compound is essential.
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid
- 2,4-D ethylhexyl ester
- Methyl 2,4-dichlorophenoxyacetate
- 2,4-D butyl ester
- 2,4-D isobutyl ester
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
Eigenschaften
Molekularformel |
C9H8Cl2O3 |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
trideuteriomethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3/i1D3 |
InChI-Schlüssel |
HWIGZMADSFQMOI-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


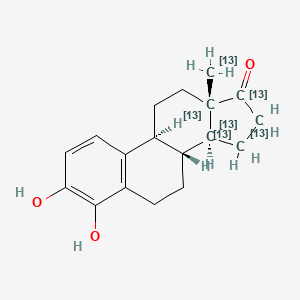
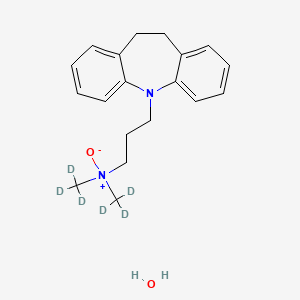
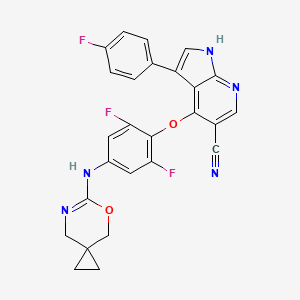
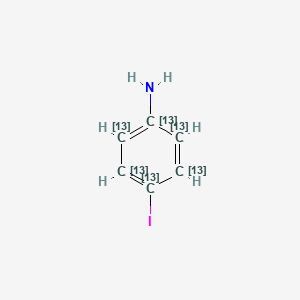
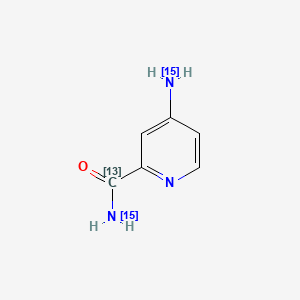
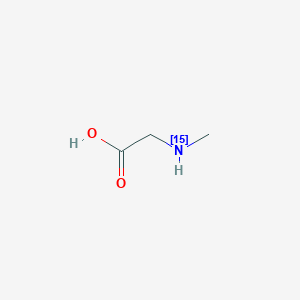
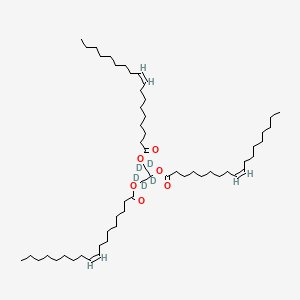

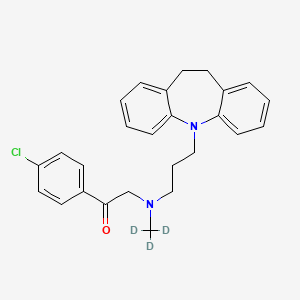
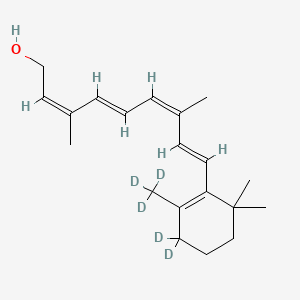
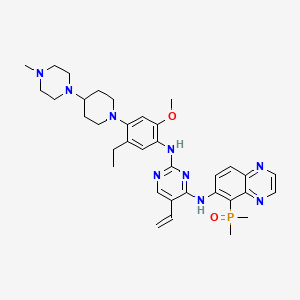
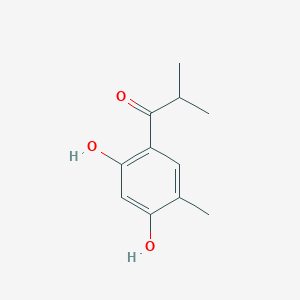
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)

